rac-Mono-(4-methyloctanyl)-phthalate-D4
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Overview
Description
rac-Mono-(4-methyloctanyl)-phthalate-D4: is a chemical compound with the molecular formula C17H24O4. It is a phthalate ester, which is commonly used in various research applications, particularly in the field of proteomics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-Mono-(4-methyloctanyl)-phthalate-D4 typically involves the esterification of phthalic anhydride with 4-methyloctanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: rac-Mono-(4-methyloctanyl)-phthalate-D4 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phthalates.
Scientific Research Applications
rac-Mono-(4-methyloctanyl)-phthalate-D4 is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of plasticizers and as a component in various industrial formulations.
Mechanism of Action
The mechanism of action of rac-Mono-(4-methyloctanyl)-phthalate-D4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
- Di-isononyl phthalate (DINP)
- Di-2-ethylhexyl phthalate (DEHP)
- Di-n-butyl phthalate (DBP)
Comparison: rac-Mono-(4-methyloctanyl)-phthalate-D4 is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to other phthalates, it exhibits different reactivity and interaction profiles, making it suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H24O4 |
---|---|
Molecular Weight |
296.39 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19)/i5D,6D,10D,11D |
InChI Key |
XEYQNGJVRAQJAW-SOBLDAANSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)CCCC)[2H])[2H] |
Canonical SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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